2,3-dichloro-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide
Description
This compound is a triazolopyridazine derivative featuring a 2,3-dichlorobenzamide moiety linked via a methylene bridge to the triazolo[4,3-b]pyridazine core. Such structures are often explored for kinase inhibition, antimicrobial activity, or as intermediates in pharmaceutical synthesis . Its unique substitution pattern distinguishes it from related triazolopyridine and triazolopyridazine analogs, particularly in terms of electronic properties and steric effects.
Properties
IUPAC Name |
2,3-dichloro-N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N6O/c18-12-5-3-4-11(16(12)19)17(26)20-10-15-22-21-13-6-7-14(23-25(13)15)24-8-1-2-9-24/h3-7H,1-2,8-10H2,(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYFMNWVASCWMCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN3C(=NN=C3CNC(=O)C4=C(C(=CC=C4)Cl)Cl)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dichloro-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide involves multi-step organic synthesis processes. Generally, the synthetic route includes:
Formation of the benzamide core: Through the reaction of 2,3-dichlorobenzoyl chloride with appropriate amine reagents.
Pyrrolidin-1-yl group attachment: This step incorporates pyrrolidine via nucleophilic substitution or similar methods.
Triazolo-pyridazinyl moiety assembly: Involves cyclization reactions, often catalyzed by transition metals, to build the triazolo-pyridazinyl ring system.
Industrial Production Methods: Industrial synthesis scales up laboratory methods with modifications for efficiency. Catalysts, optimized temperature controls, and continuous flow processes are employed to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions it Undergoes:
Oxidation: The compound can undergo oxidation under appropriate conditions, altering its functional groups.
Reduction: Suitable for reduction reactions, especially involving its nitrogen or chlorinated groups.
Substitution: Nucleophilic and electrophilic substitution reactions are feasible, given the presence of chlorine atoms and the reactive aromatic system.
Common Reagents and Conditions Used:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminium hydride.
Substitution Reagents: Halogenation agents, nucleophiles like amines and alcohols.
Major Products Formed: Depending on the reaction type, products can include various derivatives with modifications on the pyrrolidine or triazolo-pyridazinyl moieties, leading to a broad array of potential compounds.
Scientific Research Applications
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules, and studied for its reactivity and structural attributes.
Biology: Investigated for its potential biological activity, particularly in binding studies with proteins or enzymes, and as a scaffold for drug discovery.
Industry: Incorporated into the development of advanced materials or chemical processes, given its stability and reactivity.
Mechanism of Action
The exact mechanism by which 2,3-dichloro-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide exerts its effects depends on its application. Typically:
Molecular Targets: These may include specific proteins, receptors, or enzymes where the compound binds, influencing biological pathways.
Pathways Involved: The interaction with molecular targets can lead to alterations in signaling pathways, gene expression, or metabolic processes, ultimately causing the observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The evidence highlights two impurities (Imp. B and Imp. C) from a pharmaceutical reference standard, which share structural motifs with the target compound. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Differences
Core Heterocycle :
- The target compound’s triazolo[4,3-b]pyridazine core has two adjacent nitrogen atoms in the pyridazine ring, increasing electron-deficient character compared to the triazolo[4,3-a]pyridine in Imp. B/C. This difference may alter binding to enzymatic targets (e.g., kinases vs. neurotransmitter receptors).
Substituent Chemistry: The pyrrolidin-1-yl group in the target compound is smaller and less polar than the piperazine-propyl chains in Imp. The 2,3-dichlorobenzamide moiety introduces halogen-bonding capability, absent in Imp. B/C, which could enhance target affinity in hydrophobic pockets.
Physicochemical Properties :
- Imp. B/C’s piperazine-propyl chains and dihydrochloride salt (Imp. C) improve aqueous solubility, making them more suitable for parenteral formulations. In contrast, the target compound’s dichloro-benzamide and pyrrolidine likely favor oral bioavailability.
Research Findings and Implications
While direct pharmacological data for the target compound are unavailable in the provided evidence, structural analogs suggest plausible applications:
- Kinase Inhibition : The dichlorobenzamide group mimics ATP-competitive kinase inhibitors (e.g., imatinib), where halogen atoms engage in hydrophobic interactions .
- Antimicrobial Activity : Triazolopyridazines with lipophilic substituents have shown activity against bacterial efflux pumps, though this requires validation .
- Metabolic Stability : The pyrrolidine group may reduce metabolic degradation compared to piperazine derivatives, as observed in related compounds .
Limitations of Current Evidence
The provided data focus on impurity profiles rather than active pharmaceutical ingredients (APIs). Further studies are needed to:
- Compare IC₅₀ values against kinase or microbial targets.
- Evaluate solubility, logP, and metabolic stability experimentally.
- Assess toxicity profiles relative to piperazine-based analogs.
Biological Activity
The compound 2,3-dichloro-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide is a novel synthetic molecule that has garnered attention due to its potential biological activities, particularly in the field of oncology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.
Chemical Structure and Properties
The compound features a dichloro-substituted benzamide core linked to a pyrrolidine and a triazolo-pyridazine moiety. The structural complexity contributes to its biological activity.
Anticancer Activity
Research indicates that compounds similar to This compound exhibit significant anticancer properties. For instance:
- Inhibition of c-Met Kinase : The compound has been evaluated for its inhibitory effects on c-Met kinase, a critical target in various cancers. In vitro studies have shown that derivatives with similar structures can inhibit c-Met with IC₅₀ values in the low micromolar range (e.g., IC₅₀ = 0.090 μM for a related compound) .
- Cytotoxicity Against Cancer Cell Lines : The compound has demonstrated cytotoxic effects against several cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). For example, related compounds showed IC₅₀ values of 1.06 μM for A549 and 1.23 μM for MCF-7 cells .
The mechanism by which This compound exerts its effects may involve:
- Inhibition of Kinase Activity : By inhibiting c-Met kinase activity, the compound interferes with signaling pathways that promote tumor growth and metastasis.
- Induction of Apoptosis : Preliminary studies suggest that related compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
Case Studies
Several studies have explored the biological activity of compounds structurally related to This compound :
Q & A
Q. Characterization Methods :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and substituent positions .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection .
Advanced: How can reaction conditions be optimized to mitigate low yields during the coupling of the benzamide moiety?
Answer:
Key optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while dichloromethane reduces side reactions .
- Catalyst Systems : Palladium-based catalysts (e.g., Pd(OAc)₂) with ligands like Xantphos improve coupling efficiency .
- Temperature Control : Stepwise heating (e.g., 60°C → 100°C) minimizes decomposition of thermally sensitive intermediates .
- Real-Time Monitoring : TLC or in-situ IR spectroscopy to track reaction progress and adjust stoichiometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
